![molecular formula C12H16N2O5S B11651888 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine CAS No. 346464-60-6](/img/structure/B11651888.png)
2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ジメチル-4-[(4-ニトロフェニル)スルホニル]モルホリンは、分子式C12H16N2O5Sの有機化合物です。これはモルホリン誘導体であり、2位と6位に2つのメチル基、4位に4-ニトロフェニルスルホニル基が存在することが特徴です。
2. 製法
合成経路と反応条件
2,6-ジメチル-4-[(4-ニトロフェニル)スルホニル]モルホリンの合成は、一般的に、トリエチルアミンなどの塩基の存在下で、モルホリンと4-ニトロベンゼンスルホニルクロリドを反応させることで行われます。この反応は、スルホニルクロリドの加水分解を防ぐため、無水条件下で行われます。一般的な反応スキームは以下のとおりです。
[ \text{モルホリン} + \text{4-ニトロベンゼンスルホニルクロリド} \rightarrow \text{2,6-ジメチル-4-[(4-ニトロフェニル)スルホニル]モルホリン} ]
工業的生産方法
この化合物の工業的生産は、同様の合成経路を大規模で行う場合があります。反応条件は、収率と純度を最大化するように最適化され、多くの場合、自動反応器や連続フローシステムを使用して、一貫した製品品質を確保します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine typically involves the reaction of morpholine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{4-Nitrobenzenesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.
化学反応の分析
反応の種類
2,6-ジメチル-4-[(4-ニトロフェニル)スルホニル]モルホリンは、以下のようなさまざまな化学反応を起こす可能性があります。
酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元できます。
置換: スルホニル基は、適切な条件下で他の求核剤で置換できます。
一般的な試薬と条件
酸化: 水素ガス、パラジウム炭素触媒。
置換: アミンやチオールなどの求核剤で、多くの場合、水酸化ナトリウムなどの塩基の存在下。
主要な生成物
還元: 2,6-ジメチル-4-[(4-アミノフェニル)スルホニル]モルホリン。
置換: 使用した求核剤に応じて、さまざまな置換モルホリン誘導体。
科学的研究の応用
2,6-ジメチル-4-[(4-ニトロフェニル)スルホニル]モルホリンは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 特定の生物学的標的に結合する能力があるため、生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗菌作用など、潜在的な治療的特性が検討されています。
工業: 新しい材料や化学プロセスの開発に利用されます。
作用機序
2,6-ジメチル-4-[(4-ニトロフェニル)スルホニル]モルホリンの作用機序は、特定の分子標的との相互作用を伴います。ニトロ基は還元されてアミノ基を形成し、さまざまな酵素や受容体と相互作用することができます。スルホニル基も結合相互作用に関与し、化合物の全体的な生物活性に貢献しています。
類似化合物との比較
類似化合物
- 2,6-ジメチル-4-[(3-ニトロフェニル)スルホニル]モルホリン
- 2,6-ジメチル-4-[(2-ニトロフェニル)スルホニル]モルホリン
独自性
2,6-ジメチル-4-[(4-ニトロフェニル)スルホニル]モルホリンは、フェニル環上のニトロ基の特定の位置のためにユニークであり、その反応性と生物学的標的との相互作用に影響を与えます。この位置異性体により、アナログと比較して生物活性と化学反応性に違いが生じる可能性があります。
特性
CAS番号 |
346464-60-6 |
|---|---|
分子式 |
C12H16N2O5S |
分子量 |
300.33 g/mol |
IUPAC名 |
2,6-dimethyl-4-(4-nitrophenyl)sulfonylmorpholine |
InChI |
InChI=1S/C12H16N2O5S/c1-9-7-13(8-10(2)19-9)20(17,18)12-5-3-11(4-6-12)14(15)16/h3-6,9-10H,7-8H2,1-2H3 |
InChIキー |
XVENDFRFPBJYCR-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



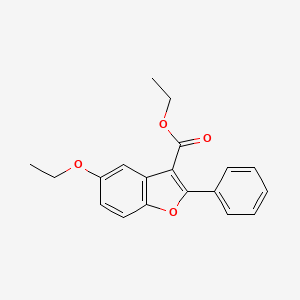
![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)
![N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11651824.png)
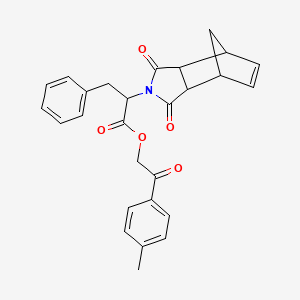
acetate](/img/structure/B11651830.png)
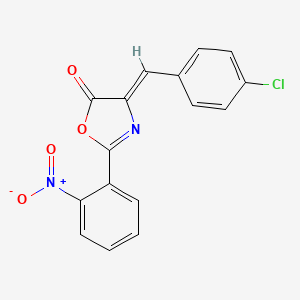
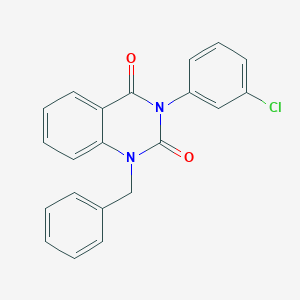
![Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651845.png)
![N-(2-aminoethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11651854.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)
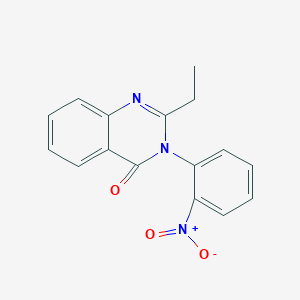
![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11651870.png)
![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
